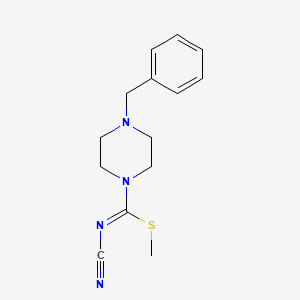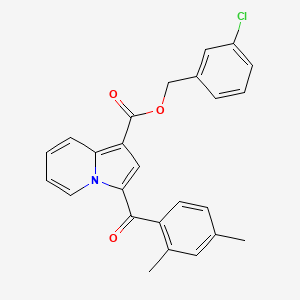![molecular formula C24H29N3O5 B2413722 N-[2-(3,4-dimetoxi fenil)etil]-6-(2,4-dioxo-1H-quinazolin-3-il)hexanamida CAS No. 933251-21-9](/img/structure/B2413722.png)
N-[2-(3,4-dimetoxi fenil)etil]-6-(2,4-dioxo-1H-quinazolin-3-il)hexanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” is a complex organic molecule. It contains a quinazolinone moiety (a bicyclic compound containing two nitrogen atoms), which is often found in various pharmaceuticals . The compound also contains a dimethoxyphenyl group, which is a common motif in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of aromatic rings (from the phenyl and quinazolinone groups), amide functionalities, and ether linkages (from the methoxy groups) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide acts as a competitive antagonist of the AMPA receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. By blocking the AMPA receptor, N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide reduces the excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has been shown to have significant effects on the central nervous system. It reduces the excitatory neurotransmission in the brain, which can lead to a decrease in seizure activity. N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has also been shown to improve learning and memory in animal models. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has several advantages for laboratory experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological conditions. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide in scientific research. One direction is to investigate the role of AMPA receptors in the development and progression of neurological disorders. Another direction is to study the effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide on synaptic plasticity and learning and memory in animal models. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide could be used as a tool to investigate the mechanisms underlying the neuroprotective effects of various compounds in models of stroke and neurodegenerative diseases.
Métodos De Síntesis
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide can be synthesized using a multi-step process. The first step involves the reaction between 3,4-dimethoxyphenethylamine and 2,4-dioxo-1H-quinazoline-3-carboxylic acid, which leads to the formation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H-quinazoline-3-carboxamide. The second step involves the reaction between the above-formed compound and 6-bromohexanamide, which leads to the formation of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide.
Aplicaciones Científicas De Investigación
Síntesis Química Orgánica
Este compuesto está relacionado con el campo de la síntesis química orgánica . Se utiliza en la preparación de otros compuestos orgánicos complejos, contribuyendo al desarrollo de nuevos métodos y estrategias sintéticas .
Química Medicinal
El compuesto está involucrado en la química medicinal, específicamente en la síntesis de análogos de Combretastatina . La Combretastatina es un producto natural con actividad anticancerígena, y los análogos de este compuesto pueden potencialmente mejorar su actividad antitumoral .
Tratamiento de Úlceras Gástricas
Se sintetizó y evaluó una serie de derivados acílicos de la 2-(3,4-dimetoxi fenil)etilamina, que es estructuralmente similar al compuesto en cuestión, por su eficacia para prevenir la ulceración gástrica inducida por estrés por inmersión en agua . Esto sugiere aplicaciones potenciales en el tratamiento de úlceras gástricas.
Preparación de Relajantes Musculares
El compuesto se emplea como intermedio en la preparación del relajante muscular papaverina . Esto sugiere su posible uso en aplicaciones farmacéuticas, particularmente en el desarrollo de relajantes musculares .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-31-20-12-11-17(16-21(20)32-2)13-14-25-22(28)10-4-3-7-15-27-23(29)18-8-5-6-9-19(18)26-24(27)30/h5-6,8-9,11-12,16H,3-4,7,10,13-15H2,1-2H3,(H,25,28)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNWPENHFLYLLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic Acid](/img/structure/B2413640.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)

![Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413649.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2413652.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2413658.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B2413660.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2413662.png)